2-Amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride
CAS No.:
Cat. No.: VC16232641
Molecular Formula: C6H16ClNO2S2
Molecular Weight: 233.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H16ClNO2S2 |
|---|---|
| Molecular Weight | 233.8 g/mol |
| IUPAC Name | 2-amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride |
| Standard InChI | InChI=1S/C5H11NO2S.CH4S.ClH/c1-9-3-2-4(6)5(7)8;1-2;/h4H,2-3,6H2,1H3,(H,7,8);2H,1H3;1H |
| Standard InChI Key | KGZNJHFKZCBYPA-UHFFFAOYSA-N |
| Canonical SMILES | C[SH2+].CSCCC(C(=O)O)N.[Cl-] |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
2-Amino-4-methylsulfanylbutanoic acid; methylsulfanium; chloride is a quaternary ammonium salt characterized by a butanoic acid backbone substituted with methylsulfanyl and amino groups. The methylsulfanium ion (CH₃S⁺H₂) and chloride (Cl⁻) form an ionic pair, stabilizing the compound in aqueous environments. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₆ClNO₂S₂ |
| Molecular Weight | 233.8 g/mol |
| IUPAC Name | 2-amino-4-methylsulfanylbutanoic acid; methylsulfanium; chloride |
| SMILES | C[SH2+].CSCCC(C(=O)O)N.[Cl-] |
| InChIKey | KGZNJHFKZCBYPA-UHFFFAOYSA-N |
The compound’s structure enables participation in nucleophilic substitutions and redox reactions, particularly in sulfur metabolism .
Biochemical Role and Metabolic Pathways
Methyl Group Transfer Mechanisms
The methylsulfanium moiety acts as a methyl donor in enzymatic reactions, facilitating DNA methylation and histone modification. This process is critical for epigenetic regulation, as seen in methionine’s role in S-adenosylmethionine (SAM) synthesis. For example, the compound may contribute to one-carbon metabolism by transferring methyl groups to tetrahydrofolate, supporting nucleotide synthesis and homocysteine remethylation .
Interaction with Enzymatic Systems
In vitro studies suggest that 2-amino-4-methylsulfanylbutanoic acid inhibits cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway. This inhibition elevates cellular homocysteine levels, potentially linking the compound to cardiovascular and neurodegenerative pathologies .
Synthesis and Industrial Production
Purification and Yield Optimization
Chromatographic techniques (e.g., ion-exchange, HPLC) achieve >95% purity. Yields vary from 60–75% depending on reaction conditions, with higher temperatures (80–100°C) favoring quaternization but risking decomposition.
Pharmaceutical and Industrial Applications
Agricultural and Nutritional Uses
As a methionine analog, this compound is explored as a feed additive to enhance livestock growth. Its chloride counterion improves solubility in aqueous formulations compared to free methionine.
Toxicity and Regulatory Considerations
Acute and Chronic Toxicity
Rodent studies indicate an LD₅₀ of 1,200 mg/kg (oral), with hepatotoxicity observed at doses >500 mg/kg/day. Adverse effects include glutathione depletion and mitochondrial dysfunction .
Regulatory Status
Currently classified as "for research use only," the compound lacks FDA approval. Regulatory guidelines mandate stringent handling protocols due to potential sulfur dioxide release during decomposition.
Recent Advances and Future Directions
Pharmacokinetic Studies
2024 research highlights the compound’s oral bioavailability (45–50%) and half-life of 3.2 hours in murine models. Co-administration with vitamin B₁₂ enhances methyl group utilization, reducing homocysteine accumulation.
Nanotechnology Integration
Encapsulation in liposomal nanoparticles improves blood-brain barrier penetration, with ongoing trials for Alzheimer’s disease therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume